molecular formula C22H15N5O2S B10970740 2-(5-methylfuran-2-yl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

2-(5-methylfuran-2-yl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B10970740
M. Wt: 413.5 g/mol
InChI Key: ZXRTUBHUTXPXNM-UHFFFAOYSA-N
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Description

2-(5-METHYL-2-FURYL)-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core, a thiadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-2-FURYL)-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiadiazole and furan rings. Common reagents used in these reactions include Grignard reagents, acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-2-FURYL)-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

2-(5-METHYL-2-FURYL)-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-METHYL-2-FURYL)-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-METHYL-2-FURYL)-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core, thiadiazole ring, and furan ring. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H15N5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H15N5O2S/c1-13-6-7-19(29-13)18-12-16(15-4-2-3-5-17(15)24-18)20(28)25-22-27-26-21(30-22)14-8-10-23-11-9-14/h2-12H,1H3,(H,25,27,28)

InChI Key

ZXRTUBHUTXPXNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)C5=CC=NC=C5

Origin of Product

United States

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